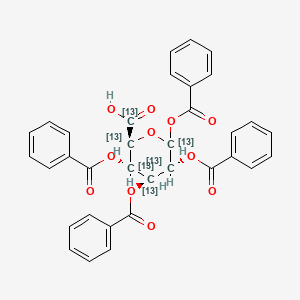
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid is a specialized biochemical compound used primarily in research settings. It is a derivative of D-glucuronic acid, where the hydroxyl groups are protected by benzoyl groups, and it is labeled with carbon-13 isotopes. This compound is particularly useful in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid typically involves the protection of the hydroxyl groups of D-glucuronic acid with benzoyl groups. This is achieved through esterification reactions using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucuronic acid and benzoic acid.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-glucuronic acid and benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of D-glucuronic acid can be formed.
Scientific Research Applications
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid has several applications in scientific research:
Proteomics Research: It is used as a biochemical tool to study protein interactions and modifications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including glycosides and other carbohydrate derivatives.
Biological Studies: The compound is used to investigate metabolic pathways involving glucuronic acid and its derivatives.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid involves its role as a protected form of D-glucuronic acid. The benzoyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective modifications at other positions. This protection is crucial in synthetic chemistry to achieve specific transformations without side reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-D-glucuronic Acid: Similar in structure but uses acetyl groups for protection instead of benzoyl groups.
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose: Another benzoylated derivative but differs in the sugar moiety.
Uniqueness
1,2,3,4-Tetra-O-benzoyl-D-glucuronic-13C6 Acid is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. This isotopic labeling allows for detailed analysis of metabolic pathways and molecular interactions that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C34H26O11 |
|---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxy(2,3,4,5,6-13C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C34H26O11/c35-29(36)27-25(41-30(37)21-13-5-1-6-14-21)26(42-31(38)22-15-7-2-8-16-22)28(43-32(39)23-17-9-3-10-18-23)34(44-27)45-33(40)24-19-11-4-12-20-24/h1-20,25-28,34H,(H,35,36)/t25-,26-,27-,28+,34?/m0/s1/i25+1,26+1,27+1,28+1,29+1,34+1 |
InChI Key |
QVCRQOPIZYHLAT-BSFGKWEKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[13C@H]2[13C@@H]([13C@H](O[13CH]([13C@@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)[13C](=O)O)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C(=O)O)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















